Tetrafluoroethane

Overview

Description

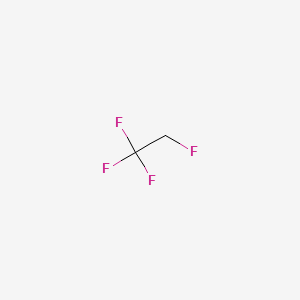

1,1,1,2-Tetrafluoroethane (R-134a) is a hydrofluorocarbon (HFC) widely recognized as a key replacement for chlorofluorocarbons (CFCs) like R-12 (dichlorodifluoromethane) in refrigeration and air conditioning systems. Its chemical formula, CF₃CH₂F, lacks chlorine atoms, rendering it non-ozone-depleting . R-134a exhibits favorable thermodynamic properties, including a boiling point of -26.3°C , making it suitable for low-temperature applications. It is also utilized as a solvent in green extraction processes for natural compounds like terpenes and artemisinin and in medical cryosurgery .

Scientific Research Applications

Refrigeration and Air Conditioning

Primary Use:

Tetrafluoroethane is predominantly used as a refrigerant in refrigeration and air conditioning systems. It serves as a replacement for chlorofluorocarbons (CFCs) due to its lower environmental impact.

| Application Area | Description |

|---|---|

| Domestic Refrigeration | Used in refrigerators and freezers |

| Automotive Air Conditioning | Employed in car AC systems |

| Commercial Refrigeration | Utilized in commercial cooling systems |

| Industrial Cooling | Applied in large-scale cooling applications |

Environmental Impact:

this compound does not deplete the ozone layer and has a relatively low global warming potential compared to other refrigerants. Its use has been encouraged following the Montreal Protocol's regulations on ozone-depleting substances .

Medical Applications

Propellant for Metered-Dose Inhalers:

this compound is utilized as a propellant in metered-dose inhalers for delivering medications such as bronchodilators. It is considered safe for this application, with no significant adverse effects reported in clinical studies .

Topical Vapocoolants:

In combination with pentafluoropropane, this compound is used in topical vapocoolant sprays to numb skin before procedures like curettage .

Foam Blowing Agent

This compound serves as a blowing agent in the production of polyurethane and polystyrene foams. It generates gas upon heating, which expands to create foam structures used in insulation materials.

| Foam Type | Application Area |

|---|---|

| Polyurethane Foam | Used in furniture and automotive industries |

| Extruded Polystyrene | Commonly applied in insulation panels |

Solvent and Cleaning Agent

Due to its chemical inertness and high solvency power, this compound is employed as a cleaning agent for precision cleaning applications. It effectively removes oils, greases, and residues from electronic components without damaging them .

Specialized Scientific Applications

Particle Detection:

this compound is used in particle detectors within high-energy physics experiments, such as those conducted at the Large Hadron Collider. Its properties allow it to function effectively in resistive plate chamber detectors .

Alternative to Sulfur Hexafluoride:

In magnesium smelting processes, this compound can be used as a shielding gas instead of sulfur hexafluoride, offering a less environmentally harmful option .

Case Study 1: Refrigeration Transition

A study examined the transition from R-12 to HFC-134a in domestic refrigeration systems. The results indicated that HFC-134a provided comparable cooling efficiency while significantly reducing ozone-depleting emissions.

Case Study 2: Medical Device Safety

Clinical trials involving metered-dose inhalers containing this compound demonstrated no adverse effects on patients aged four years and older, supporting its continued use as a safe propellant for respiratory medications .

Mechanism of Action

Tetrafluoroethane exerts its effects primarily through its physical properties rather than chemical interactions. As a refrigerant, it absorbs heat during phase transitions from liquid to gas, providing cooling effects. In medical applications, it acts as a propellant to deliver medications in aerosol form .

Comparison with Similar Compounds

Refrigerants: Thermodynamic and Environmental Properties

Newer hydrofluoroolefins (HFOs) like R-1234yf (GWP = 4) and R-1234ze(E) (GWP = 6) are now preferred for their lower GWP and shorter atmospheric lifetimes (<1 year vs. 14 years for R-134a) .

Table 1: Refrigerant Comparison

R-134a’s thermodynamic performance is well-characterized by equations of state (e.g., MBWR equation) with density accuracies of ±0.05% . However, HFOs require system redesigns due to mild flammability (A2L classification) .

Table 2: Solvent Comparison

| Property | R-134a | Supercritical CO₂ | Ethanol |

|---|---|---|---|

| Selectivity for Terpenes | High | Moderate | Low |

| Operating Pressure | ≤40 bar | 100–300 bar | Ambient |

| Residue | None | None | High |

| Thermal Degradation Risk | Low | Low | High |

Environmental and Toxicological Profiles

While R-134a has negligible ODP, its high GWP and persistence in the atmosphere (14 years) drive transitions to HFOs . Ecotoxicological studies show moderate aquatic toxicity (EC50 = 980 mg/L for Daphnia magna) , but it is non-biodegradable .

Biological Activity

Tetrafluoroethane, commonly known as HFC-134a (1,1,1,2-tetrafluoroethane), is a fluorinated hydrocarbon primarily used as a refrigerant. Its chemical structure and properties make it an effective alternative to chlorofluorocarbons (CFCs) in various applications, including refrigeration and aerosol propellants. This article delves into the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential health effects based on diverse research findings.

- Chemical Formula : C₂H₂F₄

- Molar Mass : 102.03 g/mol

- Boiling Point : -26.3 °C

- Uses : Refrigeration (R134a), aerosol propellant, and solvent in various industrial applications.

Acute Toxicity

Studies have shown that this compound exhibits low acute toxicity in animal models. The approximate lethal concentration (ALC) for rats after a 4-hour inhalation exposure was found to be between 230,000 and 300,000 ppm, with no fatalities at lower concentrations . The 6-hour lethal concentration (LC50) was greater than 360,000 ppm .

Chronic Toxicity

In chronic studies involving rats exposed to high concentrations (up to 50,000 ppm) over extended periods (up to two years), no significant adverse effects on clinical condition or growth were observed. However, benign tumors such as Leydig cell hyperplasia were noted in male rats, which were also present in control groups . The no-observable-adverse-effect level (NOAEL) was determined to be 10,000 ppm based on observed effects at higher concentrations .

Genotoxicity

A comprehensive battery of in vitro and in vivo tests indicated that this compound does not exhibit genotoxic activity. Studies involving pregnant rabbits showed no treatment-related effects on fetal development at high exposure levels .

Metabolism and Excretion

This compound is primarily metabolized by cytochrome P450 enzymes in the liver. The metabolic pathway results in the formation of trifluoroacetic acid and fluoride, which are excreted in urine . Despite some speculation regarding the formation of potentially harmful metabolites like trifluoracetaldehyde, no significant toxic effects have been substantiated in studies .

Case Study 1: Inhalation Toxicity

A study conducted by Glaxo Research and Development assessed the inhalation toxicity of HFC-134a in various animal models. Results indicated no mortality at extremely high vapor concentrations (up to 81% v/v), supporting its safety for use in pharmaceutical applications such as metered-dose inhalers .

Case Study 2: Long-term Exposure Effects

In a long-term study involving repeated exposure to HFC-134a at concentrations of 50,000 ppm over two years, researchers observed increased incidences of benign tumors but concluded that these were not life-threatening. This study highlights the need for careful evaluation of long-term exposure risks associated with this compound .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Acute Toxicity | ALC: 230,000-300,000 ppm; LC50 > 360,000 ppm |

| Chronic Toxicity | NOAEL: 10,000 ppm; benign tumors observed |

| Genotoxicity | No evidence of mutagenicity or clastogenicity |

| Metabolism | Primarily metabolized by cytochrome P450; urinary excretion of metabolites |

Q & A

Basic Research Questions

Q. How do I model the thermodynamic properties of tetrafluoroethane (HFC-134a) for experimental applications?

Methodological Answer: Use the Helmholtz free energy equation of state (EoS) proposed by Tillner-Roth and Baehr (1994), which is valid for temperatures from 170 K to 455 K and pressures up to 70 MPa. This EoS integrates parameters derived from experimental p-ρ-T (pressure-density-temperature) data, speed of sound measurements, and heat capacity values. For vapor-liquid equilibrium (VLE) studies, the Peng-Robinson EoS with van der Waals mixing rules or Huron-Vidal/NRTL models can be applied, as validated in binary systems (e.g., R161 + R134a) .

Key Parameters for Helmholtz EoS Implementation:

| Coefficient | Value | Source |

|---|---|---|

| α (thermal expansion) | Derived from p-ρ-T data | |

| Critical temperature (T_c) | 374.21 K | |

| Critical pressure (P_c) | 4.059 MPa |

Q. What experimental protocols are recommended for assessing this compound’s environmental mobility and biodegradation?

Methodological Answer:

- Soil Mobility: Measure the log Koc (organic carbon-water partition coefficient) using standardized OECD Test Guideline 121. For this compound, log Koc = 0.91 indicates high mobility in soil systems with low organic content (<5%) .

- Biodegradability: Conduct closed-bottle tests (OECD 301D) under aerobic conditions. Studies show this compound is not readily biodegradable, with <10% mineralization over 28 days .

Q. How can I design a toxicokinetic study for this compound exposure in mammalian models?

Methodological Answer:

- Inhalation Exposure: Use dynamic exposure chambers calibrated to maintain this compound concentrations at 100–1000 ppm (8-hour TWA). Monitor blood and tissue samples via GC-MS to quantify CF₃CH₂F metabolites like trifluoroacetic acid .

- Cytochrome P450 Analysis: Isolate liver microsomes and apply inhibitors (e.g., diethyldithiocarbamate for CYP2E1) to identify oxidation pathways. Studies confirm CYP2E1 catalyzes 80% of oxidative defluorination .

Advanced Research Questions

Q. How do I resolve contradictions in reported gas-phase viscosities of this compound?

Methodological Answer: Discrepancies arise from differing experimental setups (e.g., capillary-flow vs. oscillating-disk viscometers). To validate

Use a capillary-flow viscometer with nitrogen calibration (uncertainty ±0.1%) .

Apply Chapman-Enskog kinetic theory to calculate hard-sphere collision diameters (σ = 5.2 Å for HFC-134a) and correct for dipole interactions via Mason-Monchick approximations .

Compare results with molecular dynamics simulations using Stockmayer potentials (dipole moment μ = 2.05 D) .

Q. What advanced techniques are available for studying this compound’s reaction pathways in gas-phase bromination?

Methodological Answer:

- DFT Calculations: Optimize transition states at the B3LYP/6-311++G(d,p) level. For bromination of HFC-134a, the primary pathway involves radical chain mechanisms with Br₂, producing CF₃CFBr₂ (ΔG‡ = 45.2 kJ/mol) .

- Experimental Validation: Use tubular reactors at 400–500 K with in-situ FTIR to monitor intermediates like CF₃CH₂Br. Kinetic isotope effects (KIEs) confirm H-abstraction as the rate-limiting step .

Q. How can I analyze chirality and dipole-forbidden transitions in this compound derivatives?

Methodological Answer:

- Microwave Three-Wave Mixing (M3WM): Employ a four-horn spectrometer to detect enantiomer-specific transitions in derivatives like 2-bromo-1,1,1,2-tetrafluoroethane. Record rotational spectra at 8–18 GHz and apply CP-FTMW (coherent-pulse Fourier transform microwave) protocols .

- Dipole Moment Analysis: Use Stark modulation to measure forbidden transitions (ΔJ = ±2) and calculate dipole components (e.g., μ_a = 1.3 D, μ_b = 0.8 D) .

Q. Data Contradiction Resolution

Q. How to address discrepancies in vapor-liquid equilibrium (VLE) data for this compound mixtures?

Methodological Answer:

- Source Validation: Cross-check data against the NIST REFPROP database and peer-reviewed studies (e.g., Dong et al., 2008). For R134a + R161 systems, deviations >0.5% in pressure suggest unaccounted azeotropy .

- Model Refinement: Introduce binary interaction parameters (k_ij) into the Peng-Robinson EoS. For R134a + CO₂, k_ij = 0.021 reduces pressure deviations to <0.1% .

Preparation Methods

Two-Stage Catalytic Fluorination of Trichloroethylene

The most industrially significant method for synthesizing 1,1,1,2-tetrafluoroethane involves a two-stage fluorination process using trichloroethylene (C₂HCl₃) and hydrogen fluoride (HF). This approach, detailed in U.S. Patent 5,382,722 , optimizes yield and minimizes toxic byproducts through sequential reaction zones .

Reaction Mechanism and Conditions

In the first stage, trichloroethylene reacts with excess HF in a reactor charged with a chromia (Cr₂O₃) catalyst at 300–400°C and pressures of 1–30 bar. This produces 1,1,1-trifluoro-2-chloroethane (HCFC 133a) as the primary intermediate:

The second stage involves passing the HCFC 133a intermediate, unreacted trichloroethylene, and additional HF through a lower-temperature reactor (200–360°C) to facilitate further fluorination:

Key operational parameters include:

-

HF-to-Organics Molar Ratio : 3.5:1 to ensure complete conversion .

-

Catalyst Contact Time : 13.5 seconds per reactor for optimal efficiency .

-

Pressure : Maintained at 13.5 bar to enhance reaction kinetics .

Catalytic Performance and Yield Optimization

Chromia catalysts exhibit high activity but require periodic regeneration due to deactivation. Reactivation involves treating the catalyst with air or air/HF mixtures at 300–500°C . Data from the patented two-reactor system demonstrate superior performance compared to single-stage methods:

| Parameter | Single-Stage Process | Two-Stage Process |

|---|---|---|

| HFA 134a Yield (%) | 35–45 | 65–75 |

| 1-Chloro-2,2-difluoroethylene (ppm) | 200–1000 | 10–40 |

| Catalyst Lifetime (h) | 200–300 | 400–600 |

Table 1: Comparative performance of single- and two-stage fluorination processes .

The two-stage method achieves a 73% conversion efficiency for HCFC 133a to HFA 134a, with selectivity exceeding 90% under optimized conditions .

Traditional Single-Stage Fluorination

Prior to the development of multi-stage processes, HFA 134a was synthesized as a minor byproduct of trichloroethylene fluorination. As described in UK Patent 819,849 , this method predominantly yields HCFC 133a, with HFA 134a constituting less than 20% of the product stream . The reaction occurs in a single reactor at 250–350°C, using chromium- or aluminum-based catalysts. However, the method suffers from:

-

Low Selectivity : Competing side reactions produce chlorinated byproducts such as 1-chloro-1,1-difluoroethane.

-

High Toxicity : The product stream contains 200–1000 ppm of 1-chloro-2,2-difluoroethylene, a toxic impurity requiring extensive purification .

Catalyst Reactivation and Impurity Management

Catalyst Regeneration

Chromia catalysts deactivate due to coke deposition and fluoride leaching. The patented process regenerates catalysts by:

-

Oxidative Treatment : Air or air/N₂ mixtures at 300–500°C remove carbonaceous deposits.

-

HF Recharging : Fluorinating the catalyst with HF restores active sites, enabling direct reuse in the reaction .

Byproduct Control

The toxic impurity 1-chloro-2,2-difluoroethylene (1122) is minimized through:

Properties

IUPAC Name |

1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F4/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGUZGTVOIAKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021324 | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,1,2-tetrafluoroethane appears as a colorless gas with a slight ethereal odor. Vapors are heavier than air. Shipped liquefied under own vapor pressure. Flash point 351 °F. Inhalation at high concentrations is harmful and may cause heart irregularities, unconsciousness or death without warning. Liquid contact may cause frostbite. Vapors can replace the available oxygen., Gas or Vapor; Liquid, Compressed liquefied gas; [ICSC] Slight ethereal odor; [CAMEO], COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-26.5 °C at 1 atmosphere, -26 °C | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in ethyl ether, Solubility in water: none | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2072 g/cu cm at 25 °C, Critical density: 0.508 g/cu cm | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4990 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 630 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Colorless gas at ambient conditions | |

CAS No. |

811-97-2, 29759-38-4 | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norflurane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029759384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HFC 134A | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hfc-134a-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethane, 1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norflurane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH9E53K1Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-103.296 °C, -101 °C | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1,2-TETRAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.